An In-depth Technical Guide to Methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate (Asenapine Impurity 9)
An In-depth Technical Guide to Methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate (Asenapine Impurity 9)
CAS Registry Number: 1180843-76-8 Molecular Formula: C₁₈H₁₈ClNO₄ Molecular Weight: 347.80 g/mol
This technical guide provides a comprehensive overview of methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate, a significant process-related impurity of the atypical antipsychotic drug, Asenapine. This document is intended for researchers, scientists, and professionals in drug development and quality control, offering insights into its synthesis, characterization, and its context within the pharmaceutical landscape.
Introduction and Pharmaceutical Context
Methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate, identified as "Asenapine Impurity 9," is a molecule of interest primarily due to its association with Asenapine.[1][2][3] Asenapine is an atypical antipsychotic used for the treatment of schizophrenia and bipolar disorder.[4][5] The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that must be monitored and controlled to ensure the safety and efficacy of the final drug product. Understanding the formation, synthesis, and potential impact of such impurities is a cornerstone of modern pharmaceutical development.[2] This guide will delve into the technical details of Asenapine Impurity 9, providing a foundational understanding for its synthesis and analysis.
Physicochemical Properties and Characterization
This compound is typically a white to off-white solid.[1] Its molecular structure, confirmed by analytical data from various suppliers, features a central acetamidoacetate core linking a 5-chloro-2-phenoxyphenyl moiety with a methyl group on the nitrogen.
| Property | Value | Reference |
| CAS Number | 1180843-76-8 | [1][2] |
| Molecular Formula | C₁₈H₁₈ClNO₄ | [1][2] |
| Molecular Weight | 347.8 | [1][2] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in DMSO | [1] |
Analytical Characterization: The definitive identification and purity assessment of this compound rely on standard analytical techniques. A typical Certificate of Analysis for a reference standard of Asenapine Impurity 9 would include:[1]
-
¹H-NMR Spectroscopy: To confirm the chemical structure by identifying the chemical shifts and coupling constants of the protons.
-
Mass Spectrometry: To verify the molecular weight of the compound.
-
Chromatographic Purity (HPLC/UPLC): To determine the percentage of the main compound and detect any other impurities.[6]
Proposed Synthesis Pathway
While specific proprietary synthesis details are not publicly available, a logical and scientifically sound synthetic route for methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate can be postulated based on its structure and known chemical reactions. The most probable approach involves the amide coupling of two key precursors: 2-(5-chloro-2-phenoxyphenyl)acetic acid and methyl 2-(methylamino)acetate (sarcosine methyl ester).
Figure 1: Proposed synthetic workflow for Asenapine Impurity 9.
Synthesis of Precursor 1: 2-(5-chloro-2-phenoxyphenyl)acetic acid
This precursor is a known chemical intermediate.[7] Its synthesis is a critical first step.
Step-by-step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-4-chlorophenol and phenol in a suitable solvent such as dimethylformamide (DMF).
-
Ullmann Condensation: Add a copper catalyst (e.g., copper(I) iodide) and a base (e.g., potassium carbonate). Heat the reaction mixture to reflux and maintain for several hours until the starting materials are consumed (monitored by TLC or HPLC).
-
Work-up and Purification: After cooling, the reaction mixture is filtered to remove inorganic salts. The solvent is removed under reduced pressure. The resulting crude 2-(5-chloro-2-phenoxyphenyl)phenol is then subjected to further reaction to introduce the acetic acid moiety, for instance, via reaction with a haloacetic acid ester followed by hydrolysis.
-
Final Acidification: The resulting product is acidified with a mineral acid (e.g., HCl) to precipitate the desired 2-(5-chloro-2-phenoxyphenyl)acetic acid. The solid is collected by filtration, washed with water, and dried.
Synthesis of Precursor 2: Methyl 2-(methylamino)acetate (Sarcosine methyl ester)
This is the methyl ester of N-methylglycine (sarcosine). It can be prepared from sarcosine or its hydrochloride salt.[8]
Step-by-step Protocol:
-
Esterification: Suspend sarcosine hydrochloride in methanol.[9]
-
Acid Catalysis: Cool the suspension in an ice bath and slowly add thionyl chloride or acetyl chloride as a source of HCl to catalyze the esterification.
-
Reaction: Allow the reaction to warm to room temperature and then reflux for several hours.
-
Isolation: Remove the solvent under reduced pressure to obtain methyl 2-(methylamino)acetate hydrochloride as a solid, which can be used directly or neutralized to the free amine before the coupling reaction.
Amide Coupling Reaction
The final step is the formation of the amide bond between the two precursors.[10][11][12]
Step-by-step Protocol:
-
Activation of Carboxylic Acid: Dissolve 2-(5-chloro-2-phenoxyphenyl)acetic acid in an anhydrous aprotic solvent (e.g., dichloromethane or DMF). Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive like 1-Hydroxybenzotriazole (HOBt) to form an activated ester in situ.[13] Alternatively, the carboxylic acid can be converted to an acid chloride using thionyl chloride or oxalyl chloride.
-
Amine Addition: In a separate flask, dissolve methyl 2-(methylamino)acetate (or its hydrochloride salt with the addition of a non-nucleophilic base like triethylamine or diisopropylethylamine to liberate the free amine) in the same anhydrous solvent.
-
Coupling: Slowly add the amine solution to the activated carboxylic acid mixture at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).
-
Work-up and Purification: Quench the reaction with water or a dilute aqueous acid/base solution as appropriate. Extract the product into an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate.
Figure 2: Amide coupling reaction scheme.
Mechanism of Action and Pharmacology (Contextual)
There is currently no publicly available data on the specific mechanism of action or pharmacological activity of methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate. As an impurity of Asenapine, its biological effects have not been characterized.
The parent drug, Asenapine, is a potent antagonist at a wide range of receptors, including dopamine (D₁, D₂, D₃, D₄), serotonin (5-HT₁ₐ, 5-HT₁ₑ, 5-HT₂ₐ, 5-HT₂ₑ, 5-HT₂𝒸, 5-HT₅ₐ, 5-HT₆, 5-HT₇), adrenergic (α₁ₐ, α₂ₐ, α₂ₑ, α₂𝒸), and histamine (H₁, H₂) receptors.[5][14][15] It exhibits partial agonism at the 5-HT₁ₐ receptor.[5] The therapeutic effects of Asenapine in schizophrenia and bipolar disorder are thought to be mediated through a combination of these antagonist activities at D₂ and 5-HT₂ₐ receptors.[16]
It is crucial to emphasize that the pharmacological profile of Asenapine cannot be directly extrapolated to its impurities. Impurities may be pharmacologically inert, possess a different pharmacological profile, or contribute to the side-effect profile of the API. Therefore, the primary significance of Asenapine Impurity 9 is in the context of pharmaceutical quality control and regulatory compliance.
Conclusion and Future Perspectives
Methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate (Asenapine Impurity 9) is a critical compound to study in the context of the manufacturing and quality control of Asenapine. This guide has provided a plausible synthetic pathway and outlined the necessary analytical techniques for its characterization. The lack of public data on its pharmacological and toxicological profile highlights an area for future research. Such studies would be invaluable for a comprehensive risk assessment and for ensuring the highest standards of safety for patients receiving Asenapine. Further research into the formation pathways of this impurity during the synthesis of Asenapine could also lead to improved manufacturing processes with lower impurity levels.
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